molecular formula C6H3BrClNO2 B1525315 6-Bromo-3-chloropicolinic acid CAS No. 1060815-76-0

6-Bromo-3-chloropicolinic acid

Cat. No.: B1525315
CAS No.: 1060815-76-0
M. Wt: 236.45 g/mol
InChI Key: NVXKODKSZLGOCI-UHFFFAOYSA-N
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Description

6-Bromo-3-chloropicolinic acid is a chemical compound with the molecular formula C6H3BrClNO2 and a molecular weight of 236.45 g/mol It is a derivative of picolinic acid, characterized by the presence of bromine and chlorine atoms at the 6th and 3rd positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloropicolinic acid typically involves the bromination and chlorination of picolinic acid. One common method includes the reaction of picolinic acid with an electrophilic bromine source, such as bromine, in a suitable solvent to obtain 6-bromopicolinic acid . This intermediate can then be chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods involve the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The process typically includes steps such as bromination, chlorination, purification, and crystallization.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-chloropicolinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of picolinic acid with different functional groups replacing the bromine or chlorine atoms .

Comparison with Similar Compounds

Comparison: 6-Bromo-3-chloropicolinic acid is unique due to the specific positions of the bromine and chlorine atoms on the picolinic acid ring. This unique arrangement imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of bromine at the 6th position and chlorine at the 3rd position can influence the compound’s electronic distribution and steric effects, leading to different reactivity patterns and biological activities .

Properties

IUPAC Name

6-bromo-3-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-4-2-1-3(8)5(9-4)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXKODKSZLGOCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696423
Record name 6-Bromo-3-chloropyridine-2-carboxylic acid
Source EPA DSSTox
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Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060815-76-0
Record name 6-Bromo-3-chloro-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060815-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-chloropyridine-2-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60696423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-3-chloropicolinic acid
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Synthesis routes and methods

Procedure details

20.0 g (104.2 mmol) of 3,6-dichloropyridine-2-carboxylic acid are admixed with 50 ml of acetic acid. Then 5 ml (33% by weight; 28.96 mmol) of a solution of hydrogen bromide in acetic acid are added. The mixture is heated to 110° C., and a further 22 ml (33% by weight; 127.4 mmol) of a solution of hydrogen bromide in acetic acid are added dropwise at this temperature. The reaction mixture is stirred at 110° C. until monitoring of the reaction by HPLC indicates virtually complete conversion. To accelerate the conversion, a further 40 ml in total (33% by weight; 231.7 mmol) of a solution of hydrogen bromide in acetic acid are added dropwise on three occasions during the reaction. For workup, the reaction mixture is poured onto ice-water. The contents are filtered and the residue is washed with water. The residue obtained is 20.5 g of the product with a purity of approx. 95% by weight. The filtrate is freed of the solvents on a rotary evaporator and the residue is stirred with water. The mixture is filtered; the residue obtained is 2.78 g of the product with a purity of approx. 89% by weight.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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